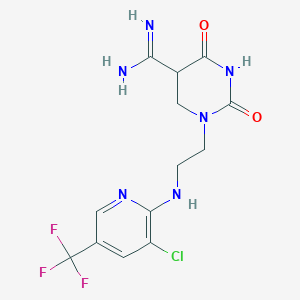
1-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4-dioxohexahydro-5-pyrimidinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4-dioxohexahydro-5-pyrimidinecarboximidamide is a useful research compound. Its molecular formula is C13H14ClF3N6O2 and its molecular weight is 378.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-2,4-dioxohexahydro-5-pyrimidinecarboximidamide is a complex organic molecule with potential biological applications. Its structure incorporates a pyridine ring and a trifluoromethyl group, which are known to enhance biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C13H15ClF3N6O2. The presence of the trifluoromethyl group is significant as it often contributes to increased lipophilicity and metabolic stability. The molecular weight is approximately 385.75 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of specific biochemical pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that compounds containing the trifluoromethyl group may inhibit reverse transcriptase activity, which is crucial in viral replication processes. This mechanism could position the compound as a candidate for antiviral drug development.
- Antitumor Activity : Some derivatives of pyridine have shown promise in cancer treatment by inducing apoptosis in tumor cells. The specific structural features of this compound may enhance its efficacy against certain cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases characterized by enzyme dysregulation .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibition of reverse transcriptase activity | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study 1: Antiviral Activity
A study conducted on similar compounds demonstrated significant inhibition of HIV reverse transcriptase. The presence of the trifluoromethyl group was found to enhance binding affinity, suggesting that this compound may exhibit similar antiviral properties.
Case Study 2: Antitumor Potential
Research on pyridine derivatives has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. This suggests that our compound might also possess antitumor activity, warranting further investigation into its mechanism and efficacy against specific cancers .
Eigenschaften
IUPAC Name |
1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxo-1,3-diazinane-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N6O2/c14-8-3-6(13(15,16)17)4-21-10(8)20-1-2-23-5-7(9(18)19)11(24)22-12(23)25/h3-4,7H,1-2,5H2,(H3,18,19)(H,20,21)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNYWPQMRXNUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














